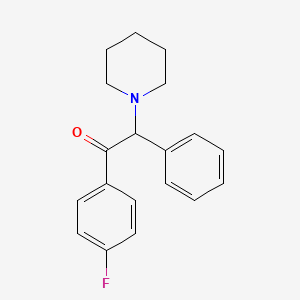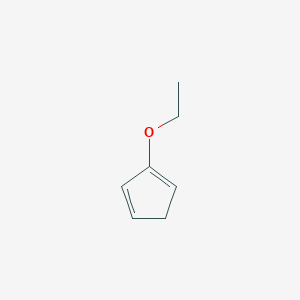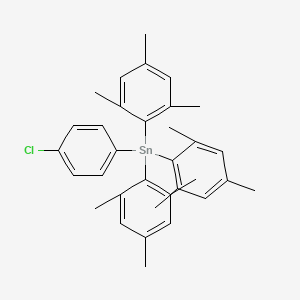
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H33ClSn. This compound is characterized by the presence of a tin atom bonded to a 4-chlorophenyl group and three 2,4,6-trimethylphenyl groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of 4-chlorophenylmagnesium bromide with tris(2,4,6-trimethylphenyl)tin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Reduced tin species and corresponding organic products.
Substitution: New organotin compounds with different functional groups.
科学研究应用
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
相似化合物的比较
Similar Compounds
- Chloro-tris(2,4,6-trimethylphenyl)stannane
- Tris(2,4,6-trimethylphenyl)stannane
Uniqueness
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
88259-32-9 |
|---|---|
分子式 |
C33H37ClSn |
分子量 |
587.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.C6H4Cl.Sn/c3*1-7-4-8(2)6-9(3)5-7;7-6-4-2-1-3-5-6;/h3*4-5H,1-3H3;2-5H; |
InChI 键 |
LKDZTBIFZYRGOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=CC=C(C=C2)Cl)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
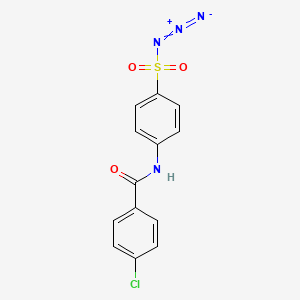
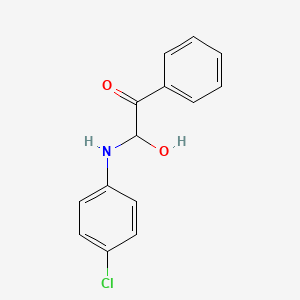
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)


![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
